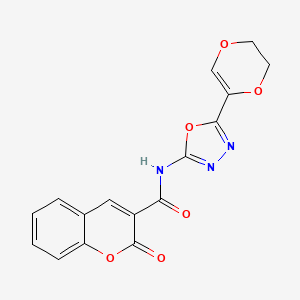
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H11N3O6 and its molecular weight is 341.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural motifs and potential biological activities. The compound incorporates both oxadiazole and dioxin functionalities, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a chromene core linked to an oxadiazole ring and a dioxin moiety. The general synthesis involves multiple steps:
- Formation of the Oxadiazole Ring : Typically synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Dioxin Moiety : Achieved through reactions between diols and dihalides under basic conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A key study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant cytotoxicity .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 10.0 | Cell cycle arrest |
| Compound C | A549 | 7.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has indicated that oxadiazole derivatives can act as effective inhibitors against various bacterial strains. A study reported that specific oxadiazole compounds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Strain Tested | MIC (µg/mL) |
|---|---|---|
| Compound D | H37Rv | 0.25 |
| Compound E | H37Ra | 0.045 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or disrupt cellular signaling mechanisms critical for cancer cell survival and proliferation .
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the effects of various oxadiazole derivatives on breast cancer cells. The study found that certain compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Research on Antimycobacterial Activity : Another study focused on synthesizing new oxadiazole compounds as potential anti-tuberculosis agents. Compounds were tested against resistant strains of Mycobacterium tuberculosis, revealing promising results in terms of both efficacy and safety profiles.
属性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-13(10-7-9-3-1-2-4-11(9)24-15(10)21)17-16-19-18-14(25-16)12-8-22-5-6-23-12/h1-4,7-8H,5-6H2,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWHEZCZYQYHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













